Superior In Vitro Potency Against SARS-CoV-2 PLpro Compared to First-Generation Inhibitor GRL0617
WEHIP8 demonstrates significantly higher potency against SARS-CoV-2 PLpro compared to the first-generation PLpro inhibitor GRL0617, a commonly used tool compound. In enzymatic assays, WEHIP8 exhibits a 50-fold improvement in IC50 and a 54-fold improvement in KD compared to GRL0617 .
| Evidence Dimension | In vitro inhibitory potency against SARS-CoV-2 PLpro |
|---|---|
| Target Compound Data | IC50 = 12 nM; KD = 9 nM |
| Comparator Or Baseline | GRL0617: IC50 = 600 nM (0.6 µM); Ki = 490 nM (0.49 µM) |
| Quantified Difference | WEHIP8 IC50 is 50-fold lower; WEHIP8 KD is ~54-fold lower |
| Conditions | In vitro enzymatic assay; SARS-CoV-2 PLpro target |
Why This Matters
This potency difference is critical for experiments requiring robust target engagement at low concentrations, minimizing off-target effects in cellular and in vivo studies.
